![molecular formula C18H15ClN2O3 B5701160 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide, also known as MCLA-128, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer therapy.
Mecanismo De Acción
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is a selective inhibitor of the HER2/HER3 signaling pathway. It binds to the extracellular domain of HER2 and prevents the formation of HER2/HER3 heterodimers, which are essential for the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting HER2/HER3 signaling, 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. It has a long half-life and can accumulate in tumor tissues, leading to sustained inhibition of HER2/HER3 signaling. 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has also been shown to be effective against cancer cells that are resistant to other HER2-targeted therapies, such as trastuzumab and lapatinib.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is its specificity for the HER2/HER3 signaling pathway, which reduces the risk of off-target effects. It has also been shown to be effective against cancer cells that are resistant to other HER2-targeted therapies, making it a promising candidate for combination therapy. However, 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is still in the early stages of clinical development, and further studies are needed to evaluate its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide. One potential application is in the treatment of HER2-positive breast cancer, where it could be used as a single agent or in combination with other HER2-targeted therapies. Another potential application is in the treatment of gastric cancer, where HER2 overexpression is common and there is a need for new treatment options. Additionally, 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide could be used in combination with immunotherapy to enhance the immune response against cancer cells. Further studies are needed to evaluate the safety and efficacy of 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide in humans and to explore its potential in combination therapy.
Métodos De Síntesis
The synthesis of 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to obtain 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to be effective against various types of cancer, including breast, ovarian, and gastric cancer. In preclinical studies, 2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has demonstrated potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
2-chloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-8-6-12(7-9-13)17-10-14(24-21-17)11-20-18(22)15-4-2-3-5-16(15)19/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGGWOJGWQZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.